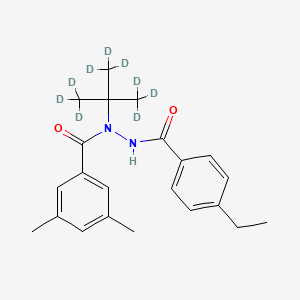![molecular formula C20H25NO3S B565667 Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate CAS No. 1246816-33-0](/img/structure/B565667.png)
Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate (also known as E3E2SP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound ethyl 3-phenyl-2-sulfanylpropanoate (E3SP), which is found in several plant species. E3E2SP is a versatile compound due to its structure, which allows it to interact with a wide range of biological molecules.
Applications De Recherche Scientifique
Neuroprotective and Antioxidant Activities
A systematic review highlighted the potential of ethyl ferulate, a related phenylpropanoid compound, for its antioxidant and neuroprotective actions. This compound, derived from natural and synthetic origins, showcases promising applications in the nutraceutical and pharmaceutical industries. The review emphasized ethyl ferulate's diverse pharmacological activities, including antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, and antiproliferative effects, suggesting a broad spectrum of therapeutic applications that might be relevant to Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate as well (Cunha et al., 2019).
Cognitive Function Improvement
Research on acetic ether derivatives, including compounds structurally similar to Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate, demonstrated significant improvements in learning and memory reconstruction dysfunction in mice models. These findings indicate the compound's potential application in cognitive disorders or enhancing cognitive functions (Zhang Hong-ying, 2012).
Metabolic Pathway Insights
A study on the urinary oxidative metabolites of di(2-ethylhexyl) phthalate in humans provided insights into the metabolic pathways of similar ethyl compounds. Understanding these pathways is crucial for assessing the potential toxicological effects and therapeutic benefits of Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate, offering a basis for further research into its safe and effective use (Silva et al., 2006).
Mécanisme D'action
Target of Action
The primary target of Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate, also known as |A-Thio-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester, is the peroxisome proliferator-activated receptor-gamma (PPARγ) . PPARs are ligand-activated transcription factors that are involved in the expression of more than 100 genes and affect numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
This compound is a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by this compound promotes insulin sensitivity and the improved uptake of blood glucose . This results in the normalization of glycemic levels in adults with type 2 diabetes mellitus .
Pharmacokinetics
As a derivative of pioglitazone , it might share similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the promotion of insulin sensitivity and the improved uptake of blood glucose . This leads to the normalization of glycemic levels in adults with type 2 diabetes mellitus .
Action Environment
Factors such as diet, exercise, and other antidiabetic medications can potentially influence the efficacy of this compound .
Propriétés
IUPAC Name |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14,19,25H,3-4,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWGCSTAHNAKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Thio-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzenepropanoic Acid Ethyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)
![(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6](/img/structure/B565600.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)

